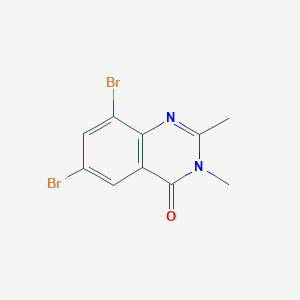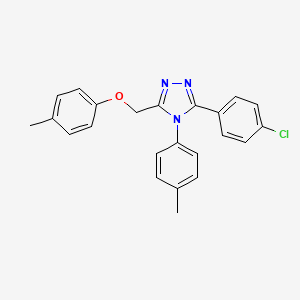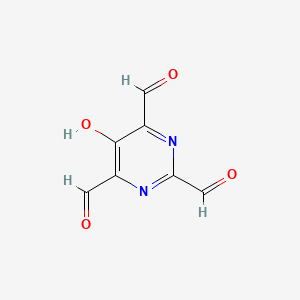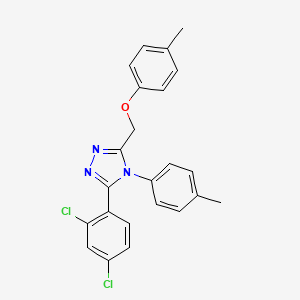![molecular formula C12H21NO2S B12919137 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-69-5](/img/structure/B12919137.png)
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one: is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an octylsulfanyl group attached to the oxazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the reaction of an oxazole derivative with an octylsulfanyl reagent. One common method is the reaction of 5-methyl-1,2-oxazol-3-yl methanesulfonamide with octylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can react with the sulfur atom under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are required.
Propriétés
Numéro CAS |
89660-69-5 |
|---|---|
Formule moléculaire |
C12H21NO2S |
Poids moléculaire |
243.37 g/mol |
Nom IUPAC |
5-(octylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-8-16-10-11-9-12(14)13-15-11/h9H,2-8,10H2,1H3,(H,13,14) |
Clé InChI |
APCZBCGQGWLJIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCC1=CC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)

![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)





![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
